

# AN3365 and its Target Leucyl-tRNA Synthetase: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *6-Nitrobenzo[c][1,2]oxaborol-1(3H)-ol*

Cat. No.: *B058327*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AN3365, also known as epetraborole, is a novel, boron-based small molecule inhibitor of the essential bacterial enzyme leucyl-tRNA synthetase (LeuRS).<sup>[1][2]</sup> This enzyme plays a critical role in protein synthesis by catalyzing the attachment of the amino acid leucine to its cognate tRNA. By targeting LeuRS, AN3365 effectively halts bacterial protein synthesis, leading to a bacteriostatic effect.<sup>[3]</sup> Developed for the treatment of infections caused by multidrug-resistant Gram-negative pathogens, AN3365's journey through clinical trials has provided valuable insights into its mechanism of action, efficacy, and the challenges of antibiotic development.<sup>[3][4]</sup> This technical guide provides an in-depth overview of AN3365, its interaction with LeuRS, and a summary of its clinical evaluation.

## Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

AN3365 employs a unique mechanism of action known as the Oxaborole tRNA Trapping (OBORT) mechanism to inhibit LeuRS.<sup>[1][2]</sup> This mechanism is distinct from many other antibiotics and involves the formation of a stable adduct with tRNA<sub>Leu</sub> within the editing site of the enzyme.<sup>[2]</sup>

The key steps of the OBORT mechanism are as follows:

- Entry into the Editing Site: AN3365, being a structural mimic of the aminoacyl-adenylate intermediate, enters the editing domain of the LeuRS enzyme. This domain is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.
- Adduct Formation: The boron atom within the oxaborole ring of AN3365 forms a covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of an uncharged tRNA<sub>Leu</sub> molecule that has entered the editing site.
- tRNA Trapping: This stable AN3365-tRNA<sub>Leu</sub> adduct becomes trapped within the editing site.
- Inhibition of Protein Synthesis: The trapping of tRNA<sub>Leu</sub> in the editing site prevents the enzyme from proceeding with its normal catalytic cycle of charging new tRNA<sub>Leu</sub> molecules. This leads to an accumulation of uncharged tRNA<sub>Leu</sub>, ultimately halting protein synthesis and inhibiting bacterial growth.[\[1\]](#)

[Click to download full resolution via product page](#)

**Caption:** Workflow for a radiometric Leucyl-tRNA synthetase inhibition assay.

## Clinical Trial Summary

### Phase II Study in Complicated Urinary Tract Infections (cUTI) (NCT01381549)

A Phase II clinical trial was conducted to evaluate the efficacy and safety of AN3365 (GSK2251052) for the treatment of complicated urinary tract infections. The trial was terminated early due to the rapid emergence of resistance in a subset of patients.

[4] | Outcome | Result | Reference | | :--- | :--- | :--- | | Reason for Termination | Rapid development of resistance | | [4] | Patients with Resistance | 3 out of 14 enrolled subjects | | [4] |

MIC Increase in Resistant Isolates |  $\geq 32$ -fold increase in AN3365 MIC | [\[3\]](#) | Mechanism of Resistance | Specific mutations in the editing domain of the leucyl-tRNA synthetase gene | [\[3\]](#)

The emergence of resistance was observed as early as the first day of therapy in some cases, highlighting a significant challenge for the clinical development of AN3365 for this indication.

### [\[3\]](#)### Conclusion

AN3365 is a potent inhibitor of bacterial leucyl-tRNA synthetase with a novel mechanism of action. While its initial clinical development for complicated urinary tract infections was halted due to the rapid emergence of resistance, the study of AN3365 and its interactions with LeuRS continues to provide valuable insights for the design of new antibacterial agents. The detailed understanding of its mechanism and the resistance pathways are crucial for the future development of next-generation oxaborole antibiotics that can overcome these challenges and address the urgent need for new treatments against multidrug-resistant bacteria.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery of Novel Oral Protein Synthesis Inhibitors of *Mycobacterium tuberculosis* That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AN3365 and its Target Leucyl-tRNA Synthetase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b058327#an3365-target-enzyme-leucyl-trna-synthetase>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)